2-(Difluoromethyl)-1H-benzimidazole
Overview
Description
2-(Difluoromethyl)-1H-benzimidazole, also known as difluoromethylbenzimidazole (DFMB), is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a nitrogen-containing compound with a molecular formula of C6H4N2F2. It is a white solid with a melting point of 106-108°C and a boiling point of 210-212°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Synthesis : 2-Difluoromethyl substituted benzimidazole derivatives have been efficiently synthesized through a one-pot reaction, potentially useful in drug synthesis (Ge et al., 2007).
Microwave Irradiation Synthesis : This compound has been synthesized under microwave irradiation, showing potential for cancer cell inhibition (Mukhopadhyay et al., 2011).
Corrosion Inhibition : Derivatives of benzimidazole, including 2-(Difluoromethyl)-1H-benzimidazole, have shown effectiveness as corrosion inhibitors for iron in nitric acid solutions (Khaled, 2010).
Polyphosphoric Acid Synthesis : This compound has been synthesized using polyphosphoric acid, highlighting a highly efficient one-pot procedure (Alcalde et al., 1992).
Green Synthesis Methods : Novel series of benzimidazoles, including 2-(Difluoromethyl)-1H-benzimidazole, have been synthesized using ionic liquids, representing an eco-friendly approach (Nikpassand & Pirdelzendeh, 2016).
High-Temperature Water Synthesis : The synthesis of this compound in high-temperature water has been explored, optimizing yields and streamlining the process (Dudd et al., 2003).
Biological and Medical Research
Cancer Research : The compound has shown potential in inhibiting the proliferation of cancer cells, especially in human histiocytic lymphoma cell U937 (Mukhopadhyay et al., 2011).
Antimicrobial Activity : Some benzimidazole derivatives have exhibited significant antimicrobial properties against various pathogenic bacteria (Khalifa et al., 2018); (Salahuddin et al., 2017).
DNA Topoisomerase Inhibition : Benzimidazole derivatives, including 2-(Difluoromethyl)-1H-benzimidazole, have been active as inhibitors of type I DNA topoisomerases, relevant in cancer therapy (Alpan et al., 2007).
Antifungal Activity : These compounds have shown efficacy against various fungal species, important in the development of new antifungal drugs (Khabnadideh et al., 2012).
Antiviral Properties : 2-(Difluoromethyl)-1H-benzimidazole derivatives have been explored for their potential in inhibiting human cytomegalovirus replication, offering insights into new antiviral therapies (Biron et al., 2002).
Mechanism of Action
- The primary targets of 2-Difluoromethyl-1H-benzoimidazole are not explicitly mentioned in the literature I found. However, benzimidazole derivatives, including this compound, have been studied for their antimicrobial and antiproliferative activities .
- The exact mode of action for 2-Difluoromethyl-1H-benzoimidazole remains elusive. However, benzimidazole derivatives are known to interfere with nucleic acid and protein synthesis in bacteria .
Target of Action
Mode of Action
If you have any additional questions or need further clarification, feel free to ask! 😊 .
properties
IUPAC Name |
2-(difluoromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNIHSRWGYONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344540 | |
Record name | 2-Difluoromethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1H-benzimidazole | |
CAS RN |
705-09-9 | |
Record name | 2-Difluoromethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(difluoromethyl)benzimidazole formed in the context of cysteine S-conjugate β-lyase activity?
A1: 2-(Difluoromethyl)benzimidazole is formed as a product when S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFE-Cys) is metabolized by cysteine S-conjugate β-lyase []. This enzymatic reaction generates difluorothionoacetyl fluoride as a reactive intermediate. Difluorothionoacetyl fluoride then reacts with o-phenylenediamine (OPD), a bifunctional nucleophile. This two-step reaction sequence leads to the formation of 2-(difluoromethyl)benzimidazole.
Q2: What does the formation of 2-(difluoromethyl)benzimidazole tell us about the reactive intermediates generated during the metabolism of TFE-Cys by cysteine S-conjugate β-lyase?
A2: The identification of 2-(difluoromethyl)benzimidazole as a major product in the presence of OPD strongly suggests that difluorothionoacetyl fluoride is a key reactive intermediate formed during the β-elimination of TFE-Cys by cysteine S-conjugate β-lyase []. This highlights the potential for cysteine S-conjugates to generate reactive thionoacyl fluoride species, which can subsequently interact with nucleophilic targets within biological systems.
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